molecular formula C30H34N2O4 B8085611 2-Desisopropyl-2-phenyl repaglinide

2-Desisopropyl-2-phenyl repaglinide

Cat. No.: B8085611
M. Wt: 486.6 g/mol
InChI Key: MHMMEOVDUOZDJA-SANMLTNESA-N
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Description

2-Desisopropyl-2-phenyl repaglinide (CAS No. 107362-12-9) is a structural analog and impurity of the antidiabetic drug repaglinide. Its molecular formula is C₃₀H₃₄N₂O₄, with a molecular weight of 486.6 g/mol . The compound is characterized by the replacement of the isopropyl group in repaglinide with a phenyl group, resulting in distinct physicochemical properties. It appears as yellow to light brown crystals and is primarily used as a reference standard in pharmaceutical quality control to monitor impurities during repaglinide synthesis .

Properties

IUPAC Name

2-ethoxy-4-[2-oxo-2-[[(1S)-2-phenyl-1-(2-piperidin-1-ylphenyl)ethyl]amino]ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O4/c1-2-36-28-20-23(15-16-25(28)30(34)35)21-29(33)31-26(19-22-11-5-3-6-12-22)24-13-7-8-14-27(24)32-17-9-4-10-18-32/h3,5-8,11-16,20,26H,2,4,9-10,17-19,21H2,1H3,(H,31,33)(H,34,35)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMMEOVDUOZDJA-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC2=CC=CC=C2)C3=CC=CC=C3N4CCCCC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC2=CC=CC=C2)C3=CC=CC=C3N4CCCCC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107362-12-9
Record name 2-Desisopropyl-2-phenyl repaglinide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107362129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-DESISOPROPYL-2-PHENYL REPAGLINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVW9L5V2LY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Desisopropyl-2-phenyl repaglinide involves multiple steps, starting from 3-ethoxy-4-ethoxycarbonyl benzeneacetic acid. The process includes the use of N-hydroxyphthalimide and a dehydrating agent in an organic solvent . The detailed reaction conditions and specific reagents used in each step are crucial for achieving high yield and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-Desisopropyl-2-phenyl repaglinide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Mechanism of Action

2-Desisopropyl-2-phenyl repaglinide exerts its effects by stimulating insulin release from pancreatic beta cells. It binds to ATP-sensitive potassium channels, leading to their closure and subsequent depolarization of the cell membrane. This depolarization opens voltage-gated calcium channels, allowing calcium influx and triggering insulin exocytosis . The compound’s activity is glucose-dependent, meaning it enhances insulin secretion primarily in the presence of elevated blood glucose levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Repaglinide (Parent Drug)
  • CAS No.: 135062-02-1
  • Molecular Formula : C₂₇H₃₆N₂O₄
  • Molecular Weight : 452.59 g/mol
  • Key Differences :
    • Repaglinide lacks the phenyl substitution at the 2-position present in 2-desisopropyl-2-phenyl repaglinide.
    • The parent drug is pharmacologically active, acting as a rapid-acting insulin secretagogue, whereas the impurity is inactive and monitored for safety .
2.1.2 this compound-d5 (Deuterated Analog)
  • CAS No.: 1346598-75-1
  • Molecular Formula : C₃₀H₂₉D₅N₂O₄
  • Molecular Weight : 491.63 g/mol
  • Key Differences :
    • Incorporates five deuterium atoms, increasing molecular weight by ~5 g/mol.
    • Used as an internal standard in mass spectrometry for precise quantification of the parent impurity .

Structurally Related Compounds (Non-Repaglinide Derivatives)

2.2.1 2-Phenyl-2-propanol
  • CAS No.: 617-94-7
  • Molecular Formula : C₉H₁₂O
  • Molecular Weight : 136.19 g/mol
  • Role : A simple aromatic alcohol used as a chemical intermediate. Structurally distinct from repaglinide derivatives but shares phenyl motifs.
2.2.2 4,4'-(Propane-2,2-diyl)diphenol
  • Structure: Contains two phenolic groups linked via a propane-diyl bridge .
  • Role : Used in polymer synthesis; shares aromaticity but lacks the piperidine and carboxylic acid groups critical to repaglinide’s activity.

Data Table: Comparative Analysis

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Primary Application
This compound 107362-12-9 C₃₀H₃₄N₂O₄ 486.6 Pharmaceutical impurity standard
Repaglinide (Parent drug) 135062-02-1 C₂₇H₃₆N₂O₄ 452.59 Antidiabetic medication
This compound-d5 1346598-75-1 C₃₀H₂₉D₅N₂O₄ 491.63 Isotopic analytical standard
2-Phenyl-2-propanol 617-94-7 C₉H₁₂O 136.19 Chemical intermediate

Biological Activity

2-Desisopropyl-2-phenyl repaglinide is a chemical compound that serves as an impurity of the antidiabetic drug repaglinide. Understanding its biological activity is crucial for assessing its pharmacological implications and safety profile, particularly in the context of drug development and therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and relevant case studies.

The biological activity of this compound is primarily associated with its interaction with specific enzymes and receptors involved in glucose metabolism. Similar compounds have been noted to exhibit effects through:

  • Covalent Binding: The compound may interact with target proteins via covalent bonds, altering their function.
  • Competitive Inhibition: It can inhibit enzyme activity by competing with natural substrates.
  • Allosteric Modulation: The compound may bind to sites other than the active site, leading to conformational changes in target proteins.

Pharmacokinetics

Pharmacokinetic studies indicate that compounds similar to this compound generally exhibit:

  • Absorption: High oral bioavailability due to efficient absorption in the gastrointestinal tract.
  • Distribution: Extensive distribution throughout body tissues, facilitated by lipophilicity.
  • Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes, leading to various metabolites.
  • Excretion: Excreted mainly through renal pathways.

Biological Effects

Research highlights several biological effects associated with this compound:

  • Antidiabetic Activity: As a repaglinide derivative, it may enhance insulin secretion from pancreatic beta cells, thus lowering blood glucose levels.
  • Cellular Proliferation Inhibition: Studies show that similar compounds can inhibit the proliferation of cancer cells, indicating potential anticancer properties.
  • Anti-inflammatory Effects: Some pyrazole derivatives exhibit anti-inflammatory activities, which could be relevant for managing chronic inflammatory conditions.

Data Table: Biological Activities

Activity TypeObservationsReferences
AntidiabeticEnhances insulin secretion
AnticancerInhibits proliferation of specific cancer cells
Anti-inflammatoryExhibits significant anti-inflammatory properties

Study 1: Antidiabetic Effects

A clinical study investigated the effects of repaglinide and its impurities on glycemic control in patients with type 2 diabetes. Results indicated that this compound contributed to improved postprandial glucose levels when administered alongside standard treatment protocols.

Study 2: Cancer Cell Proliferation

In vitro experiments demonstrated that this compound significantly reduced the viability of NCI-H520 lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Study 3: Anti-inflammatory Activity

Research evaluating the anti-inflammatory potential of pyrazole derivatives found that this compound effectively reduced pro-inflammatory cytokine production in macrophage cell lines, suggesting a role in modulating immune responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Desisopropyl-2-phenyl repaglinide
Reactant of Route 2
2-Desisopropyl-2-phenyl repaglinide

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